molecular formula C24H23N3O2 B2990573 N-[4-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide CAS No. 476634-01-2

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide

Numéro de catalogue: B2990573
Numéro CAS: 476634-01-2
Poids moléculaire: 385.467
Clé InChI: KRUNDTKCGPFWQA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-butoxybenzamide is a synthetic benzimidazole derivative characterized by a benzimidazole core linked to a phenyl group substituted with a 4-butoxybenzamide moiety.

Propriétés

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2/c1-2-3-16-29-20-14-10-18(11-15-20)24(28)25-19-12-8-17(9-13-19)23-26-21-6-4-5-7-22(21)27-23/h4-15H,2-3,16H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUNDTKCGPFWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide typically involves the condensation of 4-butoxybenzoic acid with 4-(1H-benzimidazol-2-yl)aniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the process .

Analyse Des Réactions Chimiques

Types of Reactions

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Applications De Recherche Scientifique

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide has several scientific research applications:

Mécanisme D'action

The mechanism of action of N-[4-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. For example, it can inhibit tubulin polymerization, which is crucial for cell division.

    Pathways Involved: The compound can interfere with the cell cycle, leading to apoptosis in cancer cells. .

Comparaison Avec Des Composés Similaires

Analgesic Benzimidazole Derivatives (B1 and B8)

Compounds :

  • B1 : N-[(1H-Benzimidazol-2-yl)methyl]-4-methoxyaniline
  • B8 : N-{4-[(1H-Benzimidazol-2-yl)methoxy]phenyl}acetamide

Structural Differences :

  • B1 has a methoxyaniline group linked via a methyl bridge to benzimidazole.
  • B8 contains an acetamide group connected through a methoxy-phenyl bridge.

Antibacterial/Antioxidant Benzimidazole Derivatives

Compounds :

  • 8–10 : N-(4-(1H-Benzimidazol-2-yl)phenyl)-4-(1H-benzimidazol-2-yl)benzamide derivatives
  • 18–21 : N-(3- or 4-(1H-Benzimidazol-2-yl)phenyl)-2-phenyl-1H-benzimidazole-5-carboxamide derivatives

Structural Differences :

  • Compounds 8–10 feature dual benzimidazole groups on a benzamide scaffold.
  • Compounds 18–21 incorporate a phenyl-benzimidazole-carboxamide structure.

Enzyme-Targeting Benzimidazole Derivatives

Compound :

  • WAY-270360 : N-[4-(1H-Benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide

Structural Differences :

  • Substituted with 2,4-dimethoxybenzamide instead of 4-butoxybenzamide.

Benzothiazole-Based Analogs

Compounds :

  • N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-butoxybenzamide
  • N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-butoxybenzamide

Structural Differences :

  • Benzothiazole core (sulfur-containing heterocycle) replaces benzimidazole.

Bromofuran-Substituted Analog

Compound :

  • N-[4-(1H-Benzimidazol-2-yl)phenyl]-5-bromofuran-2-carboxamide

Structural Differences :

  • 5-Bromofuran carboxamide replaces butoxybenzamide.

Key Structural-Activity Relationships (SAR)

  • Alkoxy Chain Length : Longer chains (e.g., butoxy) increase lipophilicity, enhancing blood-brain barrier penetration for CNS-targeted analgesics (e.g., B1/B8 vs. WAY-270360) .
  • Heterocycle Substitution : Benzothiazole analogs exhibit higher XLogP3 values than benzimidazoles, affecting solubility and target selectivity .
  • Functional Groups : Acetamide (B8) and dimethoxy (WAY-270360) groups modulate receptor binding (PPARγ vs. EGFR) .

Activité Biologique

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide is a compound of significant interest in medicinal chemistry, particularly in the context of its biological activity against various diseases, including cancer and microbial infections. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on diverse research findings and case studies.

Chemical Structure and Properties

The compound N-[4-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide features a benzimidazole moiety, which is known for its pharmacological properties. The molecular formula is C19H22N2O2C_{19}H_{22}N_{2}O_{2}, with a molecular weight of 314.39 g/mol. Its structure can be represented as follows:

N 4 1H benzimidazol 2 yl phenyl 4 butoxybenzamide\text{N 4 1H benzimidazol 2 yl phenyl 4 butoxybenzamide}

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, derivatives similar to N-[4-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide have been shown to exhibit cytotoxic effects against various cancer cell lines. A study involving K562S (Imatinib-sensitive) and K562R (Imatinib-resistant) cells demonstrated that certain benzimidazole derivatives induced apoptosis and inhibited cell proliferation through caspase activation and modulation of gene expression related to apoptosis pathways .

Table 1: Anticancer Activity of Benzimidazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 1K562S5.12Caspase activation, apoptosis induction
Compound 2K562R7.45Inhibition of BCR-ABL protein
Compound 3A549 (Lung)6.75Cell cycle arrest

Antimicrobial Activity

The antimicrobial properties of N-[4-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide have also been investigated. Research indicates that benzimidazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies showed that these compounds could inhibit the growth of Staphylococcus aureus and Escherichia coli at low concentrations .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMIC (µg/mL)
Compound AStaphylococcus aureus8
Compound BEscherichia coli16
Compound CMethicillin-resistant Staphylococcus aureus32

The biological activity of N-[4-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide is largely attributed to its ability to interact with cellular targets that are crucial for cancer cell survival and proliferation. The following mechanisms have been identified:

  • Apoptosis Induction : Activation of caspases leads to programmed cell death in cancer cells.
  • Inhibition of Tyrosine Kinases : Similar compounds have shown efficacy in inhibiting tyrosine kinase activity, which is critical in many cancers.
  • Antimicrobial Mechanisms : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Studies

A notable case study involved the evaluation of a series of benzimidazole derivatives, including N-[4-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide, in preclinical models. The study demonstrated significant tumor regression in xenograft models treated with these derivatives compared to controls, highlighting their potential as effective anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[4-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide, and what critical parameters influence yield?

  • Methodology : The compound can be synthesized via a multi-step pathway. A key intermediate, 1-(1H-benzimidazol-2-yl)ethanone, is prepared by refluxing benzimidazole derivatives with hydrazine hydrate (4–6 hours, methanol solvent). Subsequent coupling with 4-butoxybenzamide under reflux conditions (100°C, 2 hours) in a polar aprotic solvent like DMF or acetonitrile is critical. Purification via recrystallization (methanol or ethanol) ensures high purity. Key parameters include stoichiometric ratios, reaction time, and temperature control to avoid side reactions .
  • Data Reference : details analogous benzimidazole coupling reactions, highlighting reflux duration and solvent selection as yield-determining factors.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers confirm its structure?

  • Methodology :

  • NMR : 1^1H NMR should show peaks for the benzimidazole NH (~δ 12.5 ppm), butoxy chain protons (δ 1.0–1.6 ppm for CH2_2/CH3_3), and aromatic protons (δ 6.8–8.2 ppm). 13^{13}C NMR confirms carbonyl (C=O, ~δ 168 ppm) and benzimidazole carbons.
  • FT-IR : Stretching vibrations for C=O (~1650 cm1^{-1}), N-H (~3400 cm1^{-1}), and C-O (butoxy group, ~1250 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]+^+ for C24_{24}H23_{23}N3_3O2_2.
    • Data Reference : and emphasize NMR and IR for benzimidazole/benzamide derivatives, while provides crystallographic validation for analogous structures.

Q. What preliminary assays are recommended to evaluate its biological activity, particularly antimicrobial or anticancer potential?

  • Methodology :

  • Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls.
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations. Compare to reference drugs (e.g., doxorubicin).
    • Data Reference : and discuss similar trifluoromethyl-benzamide compounds with confirmed antimicrobial and enzyme-inhibitory activity, suggesting analogous testing frameworks.

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields in the final coupling step?

  • Methodology :

  • Catalyst Screening : Test coupling agents (e.g., EDC/HOBt, DCC) to enhance amide bond formation efficiency.
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) with additives like DMAP to reduce side-product formation.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 2 hours) while maintaining yield.
    • Data Reference : and highlight solvent and catalyst roles in analogous benzimidazole reactions, while suggests microwave methods for similar amide syntheses.

Q. How can contradictory solubility data (e.g., in DMSO vs. aqueous buffers) be resolved during formulation studies?

  • Methodology :

  • Co-Solvency Approach : Use DMSO-water gradients (e.g., 10% DMSO in PBS) to balance solubility and biocompatibility.
  • Particle Size Reduction : Nano-milling or sonication to improve dispersion in aqueous media.
  • pH-Dependent Solubility : Test solubility at physiological pH (7.4) vs. acidic conditions (e.g., simulated gastric fluid).
    • Data Reference : and discuss solubility challenges in benzamide derivatives, recommending co-solvency and particle engineering.

Q. What computational strategies are effective for predicting binding modes with biological targets (e.g., kinases or bacterial enzymes)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (kinases) or bacterial PPTase active sites.
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability and key residue interactions (e.g., hydrogen bonds with benzimidazole NH).
  • QSAR Modeling : Corporate substituent effects (e.g., butoxy chain length) on activity using Hammett or Hansch parameters.
    • Data Reference : and propose targeting bacterial PPTases and kinases, while ’s crystallographic data supports docking validation.

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported fluorescence properties of benzimidazole derivatives?

  • Methodology :

  • Environmental Sensitivity : Test fluorescence in varying solvents (polarity, pH) to identify quenching mechanisms.
  • Aggregation Studies : Use dynamic light scattering (DLS) to detect aggregation-induced emission (AIE) or quenching (ACQ).
  • Steric Effects : Compare planar (crystalline) vs. twisted (solution) conformations via XRD and DFT calculations.
    • Data Reference : and show fluorescence variability in benzimidazoles, attributing it to solvent and aggregation states.

Methodological Tables

Technique Application Key Parameters Reference
Reflux SynthesisAmide couplingSolvent (DMF), 100°C, 2 hours
HRMSMolecular ion confirmationResolution >30,000, ESI+ mode
Molecular DockingTarget interaction predictionAutoDock Vina, ΔG < -8 kcal/mol
Nano-millingSolubility enhancementParticle size <200 nm, PDI <0.3

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.